

# Technical Guide: N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide (CAS 21535-43-3)

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## Compound of Interest

Compound Name: *N*-(2-benzylphenyl)-2-chloroacetamide

Cat. No.: B030724

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An In-depth Profile of a Key Epinastine-Related Compound for Researchers and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the chemical compound with CAS number 21535-43-3, correctly identified as N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide. This compound is primarily known in the pharmaceutical industry as a process-related impurity of Epinastine, an antihistamine. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and a standardized analytical methodology for its detection and quantification. The information herein is intended to support researchers, analytical scientists, and drug development professionals in understanding, controlling, and managing this specific impurity in the context of Epinastine manufacturing and quality control.

## Chemical Identity and Structure

The compound associated with CAS number 21535-43-3 is unequivocally N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide. Initial database discrepancies associating this CAS number with the diuretic Bumetanide have been clarified; the correct CAS number for Bumetanide is 28395-03-1.

N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is recognized as "Epinastine Impurity 4" or "Epinastine Impurity N7" in pharmaceutical literature and by chemical suppliers.<sup>[1][2][3]</sup> Its core

structure consists of a 2-(phenylmethyl)aniline (also known as 2-aminodiphenylmethane) moiety acylated with a chloroacetyl group.

Molecular Structure:

Caption: Chemical Structure of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide.

## Physicochemical Properties

A summary of the key physicochemical properties of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is provided in the table below. This data is compiled from various chemical supplier databases and should be used for reference purposes.

Property	Value	Reference(s)
CAS Number	21535-43-3	[2][3]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO	[2]
Molecular Weight	259.73 g/mol	[2]
IUPAC Name	N-(2-benzylphenyl)-2-chloroacetamide	[2][3]
Synonyms	2-Chloro-N-[2-(benzyl)phenyl]acetamide; Epinastine Impurity 4	[2][3]
Appearance	Solid, Light Brown	-
Melting Point	113-114 °C	-
Boiling Point	443.2 ± 38.0 °C (Predicted)	-
Solubility	Soluble in Chloroform	-
Storage Temperature	2-8°C, Sealed in dry conditions	-

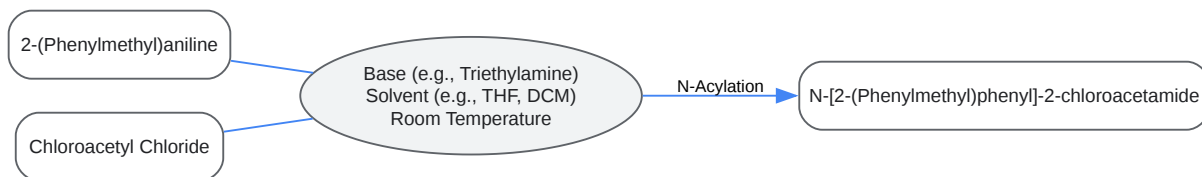
## Synthesis and Formation

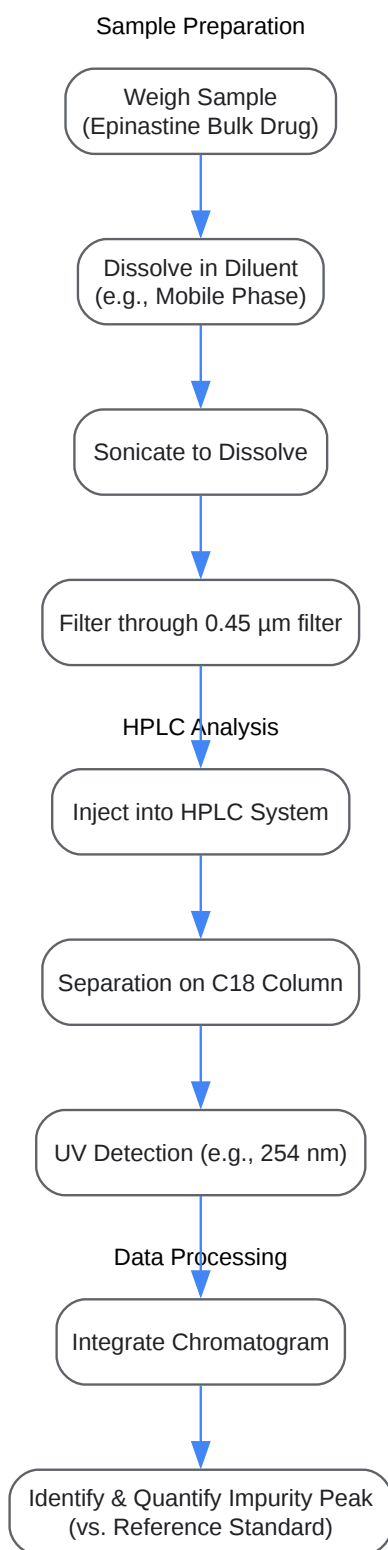
N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide is synthesized via the chloroacetylation of 2-(phenylmethyl)aniline. This reaction is a standard N-acylation where the primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This compound is considered a process-related impurity in the synthesis of Epinastine, likely arising from an unreacted intermediate or a side reaction.

## General Synthesis Protocol

The following protocol describes a general method for the synthesis of N-aryl-2-chloroacetamides, which is applicable for producing N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide for use as an analytical reference standard.<sup>[4]</sup><sup>[5]</sup>

Reaction Scheme:





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